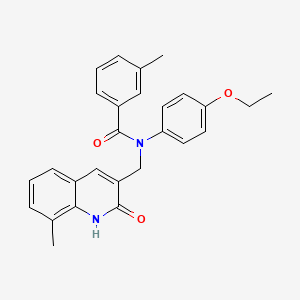![molecular formula C16H22N2O2 B7705818 2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B7705818.png)
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is an organic compound that belongs to the class of amides It features an azepane ring, a 4-methylphenyl group, and an oxoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the azepane ring with a 4-methylbenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Oxoacetamide Moiety: The final step involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the oxoacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(azepan-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one
- 2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile
- 1-(azepan-1-yl)-2-{[(4-methylphenyl)methyl]amino}propan-1-one
Uniqueness
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-6-8-14(9-7-13)12-17-15(19)16(20)18-10-4-2-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWYAVXMKZGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7705741.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7705747.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B7705753.png)

![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7705761.png)


![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide](/img/structure/B7705778.png)

![4-methoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B7705785.png)

![2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B7705797.png)

![3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinolin-2-ol](/img/structure/B7705812.png)
